Cas no 2138376-04-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid)

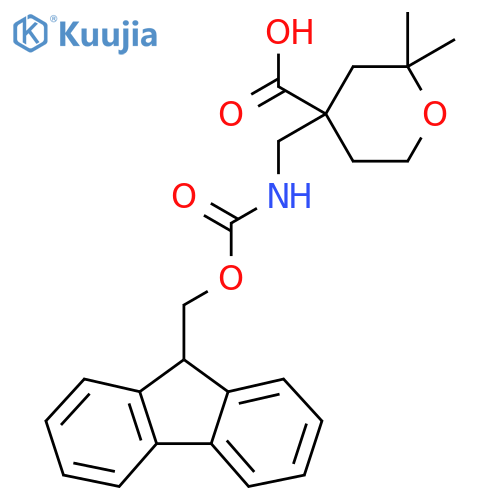

2138376-04-0 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid

- 2138376-04-0

- EN300-1083724

- 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid

-

- インチ: 1S/C24H27NO5/c1-23(2)14-24(21(26)27,11-12-30-23)15-25-22(28)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,28)(H,26,27)

- InChIKey: SRLNZLBCKGXYIQ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=O)O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1(C)C

計算された属性

- せいみつぶんしりょう: 409.18892296g/mol

- どういたいしつりょう: 409.18892296g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083724-5g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 5g |

$9769.0 | 2023-10-27 | |

| Enamine | EN300-1083724-10.0g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 10g |

$14487.0 | 2023-06-10 | ||

| Enamine | EN300-1083724-0.1g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 0.1g |

$2963.0 | 2023-10-27 | |

| Enamine | EN300-1083724-0.05g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 0.05g |

$2829.0 | 2023-10-27 | |

| Enamine | EN300-1083724-5.0g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 5g |

$9769.0 | 2023-06-10 | ||

| Enamine | EN300-1083724-1g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 1g |

$3368.0 | 2023-10-27 | |

| Enamine | EN300-1083724-10g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 10g |

$14487.0 | 2023-10-27 | |

| Enamine | EN300-1083724-1.0g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 1g |

$3368.0 | 2023-06-10 | ||

| Enamine | EN300-1083724-0.25g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 0.25g |

$3099.0 | 2023-10-27 | |

| Enamine | EN300-1083724-2.5g |

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |

2138376-04-0 | 95% | 2.5g |

$6602.0 | 2023-10-27 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

2138376-04-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬